N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 4. The benzamide moiety is linked via an ethyl chain to the thiazole ring. This structure is designed to combine the pharmacological versatility of thiazoles (e.g., metabolic stability, hydrogen-bonding capacity) with the aromatic and electronic effects of the fluorophenyl and benzamide groups.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-17(11-12-21-18(23)14-5-3-2-4-6-14)24-19(22-13)15-7-9-16(20)10-8-15/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLPYSDBWHVBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the fluorophenyl and methyl groups.
The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiazolidine derivatives.
Scientific Research Applications
Biological Activities
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Aspergillus niger at low concentrations .
Anticancer Activity
Thiazole derivatives have shown promise in anticancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways critical for cell proliferation . A study published in Medicinal Chemistry highlighted the anticancer effects of related thiazole derivatives on human breast cancer cell lines .
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced biological activities .
Biology and Medicine
The compound is under investigation for its potential therapeutic applications due to its antibacterial, antifungal, anti-inflammatory, and anticancer properties. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy against various diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of related thiazole compounds:
- Anticancer Effects : A study reported the effectiveness of thiazole derivatives against human breast cancer cell lines, demonstrating their potential as anticancer agents.
- Antimicrobial Activity : Research has shown significant inhibition of bacterial growth by thiazole derivatives against Escherichia coli and Staphylococcus aureus, with effective concentrations as low as 1 µg/mL .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites. The presence of the fluorophenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
- Synthetic Flexibility : The ethyl spacer in the target compound allows modular substitution, enabling optimization of electronic and steric properties.
- Biological Activity: Fluorine’s electronegativity may enhance interactions with enzymatic targets (e.g., kinases, GPCRs) compared to non-halogenated analogs .
- Comparative Limitations : Lack of direct biological data for the target compound necessitates extrapolation from structural analogs.
Biological Activity
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound consists of a thiazole ring, a fluorophenyl group, and a benzamide moiety. The structural formula can be represented as follows:
This unique arrangement of functional groups is believed to contribute significantly to its biological properties.
The biological activity of this compound is largely attributed to the interactions of its thiazole ring and fluorophenyl group with various biological targets. Thiazoles are known to exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, compounds containing thiazole rings often show effectiveness against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and phenyl rings can enhance antitumor efficacy .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A comparative analysis shows that thiazole-based compounds can inhibit bacterial growth effectively:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 2 μg/ml |
| Compound B | E. coli | 4 μg/ml |
| This compound | TBD (to be determined) |
Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer properties:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and cell cycle arrest |
| A431 | TBD | TBD |
Case Studies
- Antitumor Efficacy : In a study examining the effects of similar thiazole derivatives on HepG2 cells, it was found that these compounds could induce apoptosis effectively, leading to cell death through G2/M phase arrest . The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin.
- Combination Therapy : Research indicates that this compound may enhance the efficacy of existing anticancer drugs when used in combination therapy. For example, at a concentration of 0.5 μM, it was shown to improve the anticancer activity of taxol and camptothecin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
